Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a fluorophenyl group attached. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like FeCl3 or polyvinyl pyrrolidine (PVP) to accelerate the reaction . The reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule to form the desired product .
Chemical Reactions Analysis
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration and energy production . Additionally, the compound’s ability to interact with DNA and RNA makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern and are studied for their biological activities, including antimicrobial and anticancer properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group are often studied for their unique electronic and steric properties, which can influence their reactivity and biological activities.
Biological Activity
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-A]pyridine core structure with an ethyl ester functional group. The presence of a fluorine atom on the phenyl ring enhances its electronic properties, which may contribute to its biological activity. The molecular formula is C13H12FN3O2.
Research indicates that this compound acts primarily as a selective inhibitor of AXL and c-MET kinases. These kinases play crucial roles in various cellular signaling pathways associated with cancer progression and metastasis. By inhibiting these kinases, this compound can potentially disrupt cancer cell proliferation and survival pathways.
Interaction Studies
Molecular docking studies have demonstrated that this compound binds effectively to the active sites of AXL and c-MET kinases. This binding leads to modulation of kinase activity, influencing downstream signaling cascades critical for tumor growth.
Anticancer Potential
This compound has shown promising results in preclinical studies as an anticancer agent. Its derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, preliminary studies indicate that this compound may possess anti-inflammatory and analgesic effects. This broadens its potential therapeutic applications beyond oncology.
Case Studies
A notable study explored the synthesis and biological evaluation of various pyrazolo[1,5-A]pyridine derivatives, including this compound. This research highlighted the compound's ability to inhibit AXL and c-MET kinases effectively, leading to reduced tumor growth in xenograft models.
Properties
Molecular Formula |
C16H13FN2O2 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-13-5-3-4-10-19(13)18-15(14)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3 |
InChI Key |
SSCXDUWUOYCVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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